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Introduction

Dapagliflozin is an orally active inhibitor of the sodium-glucose co-transporter 2 (SGLT2) used

for the treatment of type 2 diabetes. As with any active pharmaceutical ingredient (API), the

control of impurities is a critical aspect of drug quality and safety. Dapagliflozin impurity A, a

potential process-related impurity or degradation product, requires accurate quantification to

ensure it does not exceed established safety thresholds. Quantitative Nuclear Magnetic

Resonance (qNMR) spectroscopy offers a powerful and direct method for the determination of

the purity of organic molecules, including the quantification of impurities.[1][2] This application

note describes a protocol for the quantification of Dapagliflozin impurity A using ¹H qNMR.

The principle of qNMR is based on the direct proportionality between the integrated intensity of

a specific resonance signal and the number of nuclei contributing to that signal.[3] This allows

for the determination of the concentration of an analyte relative to a certified internal standard

of known purity, without the need for a reference standard of the impurity itself.[1][3] This is a

significant advantage, especially when dealing with impurities that may be difficult to isolate

and certify.

Experimental Protocols
1. Materials and Equipment
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Sample: Dapagliflozin API containing impurity A.

Internal Standard: Maleic acid (Certified Reference Material). The choice of internal standard

is critical; it should have signals that do not overlap with those of the analyte or impurity, be

stable, non-volatile, and soluble in the chosen NMR solvent.[4][5] Maleic acid is a suitable

choice as its singlet signal in the olefinic region is typically well-separated from the aromatic

and aliphatic signals of Dapagliflozin and its impurities.

NMR Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) with 0.05% v/v Tetramethylsilane (TMS) as

an internal reference. DMSO-d₆ is a good solvent for both Dapagliflozin and many of its

impurities.[6][7]

NMR Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a high-

resolution probe.[6][7]

Analytical Balance: Capable of weighing to ± 0.01 mg.

NMR Tubes: 5 mm high-precision NMR tubes.

Volumetric flasks and pipettes.

2. Sample Preparation

Accurately weigh approximately 20 mg of the Dapagliflozin sample into a clean, dry vial.

Accurately weigh approximately 10 mg of the maleic acid internal standard into the same

vial.

Dissolve the mixture in a precise volume (e.g., 1.0 mL) of DMSO-d₆.

Vortex the vial for 1 minute to ensure complete dissolution and homogeneity.

Transfer approximately 0.7 mL of the solution into a 5 mm NMR tube.

3. ¹H qNMR Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer and should be

optimized for the specific instrument used:
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Parameter Recommended Value

Pulse Program zg30 (30° pulse angle)

Spectrometer Frequency 400 MHz

Spectral Width 20 ppm (-2 to 18 ppm)

Acquisition Time ≥ 3.0 s

Relaxation Delay (d1) 30 s (approximately 5 times the longest T₁)

Number of Scans 16 to 64 (depending on impurity concentration)

Temperature 298 K (25 °C)

Rationale for Parameter Selection:

A 30° pulse angle and a long relaxation delay (d1) are crucial to ensure complete relaxation

of all protons, which is essential for accurate integration and quantification.[8]

A sufficient number of scans are averaged to achieve an adequate signal-to-noise ratio for

the impurity signals.

4. Data Processing and Analysis

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

Apply a baseline correction to the entire spectrum.

Integrate the selected signals for Dapagliflozin, impurity A, and the internal standard (maleic

acid).

Dapagliflozin: A well-resolved signal, for instance, one of the aromatic protons or the

anomeric proton, should be chosen. The predicted ¹H NMR spectrum of Dapagliflozin can

be used as a reference.[9][10]
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Dapagliflozin Impurity A: A unique, well-resolved signal specific to impurity A must be

identified. This may require prior structural elucidation of the impurity.

Internal Standard (Maleic Acid): Integrate the singlet corresponding to the two olefinic

protons.

Calculate the amount of Dapagliflozin impurity A using the following formula:

Where:

I_impurity and I_IS are the integral values of the signals for the impurity and the internal

standard, respectively.

N_impurity and N_IS are the number of protons corresponding to the integrated signals of

the impurity and the internal standard, respectively.

M_impurity and M_IS are the molar masses of the impurity and the internal standard,

respectively.

m_sample and m_IS are the masses of the Dapagliflozin sample and the internal

standard, respectively.

P_IS is the purity of the internal standard (as provided in the certificate of analysis).

Data Presentation
The quantitative results for Dapagliflozin impurity A in different batches of the API can be

summarized as follows:

Table 1: Quantification of Dapagliflozin Impurity A by ¹H qNMR
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Batch
Number

Mass of
Sample
(mg)

Mass of
Internal
Standard
(mg)

Integral of
Impurity A

Integral of
Internal
Standard

Calculated
Amount of
Impurity A
(w/w %)

DAPA-B001 20.15 10.05 0.12 10.50 0.08

DAPA-B002 19.98 10.12 0.18 10.65 0.12

DAPA-B003 20.07 10.08 0.15 10.58 0.10

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the Experimental Workflow
The logical flow of the qNMR quantification process is depicted in the following diagram:
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Sample Preparation

Data Acquisition

Data Processing & Analysis

Results

Accurately weigh Dapagliflozin sample

Accurately weigh internal standard (Maleic Acid)

Dissolve in DMSO-d6

Transfer to NMR tube

Load sample into NMR spectrometer

Set up acquisition parameters (zg30, d1=30s)

Acquire 1H NMR spectrum

Fourier Transform

Phase correction

Baseline correction

Integrate characteristic signals

Calculate impurity concentration

Report quantitative result of Impurity A

Click to download full resolution via product page

Caption: Workflow for the quantification of Dapagliflozin impurity A by qNMR.
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Conclusion

The described ¹H qNMR method provides a reliable and accurate approach for the

quantification of Dapagliflozin impurity A. The method is highly specific and does not require

an isolated and certified reference standard of the impurity, making it a valuable tool for quality

control in the pharmaceutical industry. The protocol can be validated according to ICH

guidelines to ensure its suitability for routine analysis.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application of Quantitative NMR for the Quantification of
Dapagliflozin Impurity A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369943#application-of-qnmr-for-dapagliflozin-
impurity-a-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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